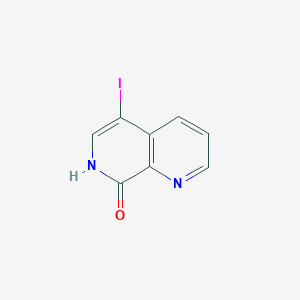

5-Iodo-1,7-naphthyridin-8(7H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-7H-1,7-naphthyridin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O/c9-6-4-11-8(12)7-5(6)2-1-3-10-7/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBLPSZOJDYXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NC=C2I)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299525 | |

| Record name | 5-Iodo-1,7-naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363405-29-1 | |

| Record name | 5-Iodo-1,7-naphthyridin-8(7H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363405-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-1,7-naphthyridin-8(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodo 1,7 Naphthyridin 8 7h One and Analogues

Strategies for the Construction of the 1,7-Naphthyridinone Core

The formation of the bicyclic 1,7-naphthyridinone structure is a critical step in the synthesis of the target molecule. Several synthetic strategies have been developed to construct this heterocyclic system, each with its own advantages and applications.

Condensation Reactions in Naphthyridinone Synthesis

Named reactions such as the Friedländer, Conrad-Limpach, and Knorr syntheses are powerful tools for the construction of quinoline (B57606) and naphthyridine frameworks. These condensation reactions typically involve the reaction of an amine with a carbonyl-containing compound to form the heterocyclic ring system.

Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The reaction can be catalyzed by acids or bases, or simply by heat. jptcp.comorganic-chemistry.org For the synthesis of naphthyridinones, this would involve using an aminopyridine derivative as the starting amine. nih.govacs.org The reaction proceeds through an initial condensation to form an enamine or imine, followed by a cyclization and dehydration step to yield the fused heterocyclic system. organic-chemistry.org Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as using ionic liquids as both solvent and catalyst, or conducting the reaction in water. acs.orgacs.orgnih.gov

Conrad-Limpach Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. jptcp.comwikipedia.org The initial step is the formation of a Schiff base, which then undergoes a thermally induced cyclization to form a 4-hydroxyquinoline. wikipedia.org High-boiling point solvents are often required for the cyclization step. nih.gov This method can be adapted for naphthyridinone synthesis by using an appropriate aminopyridine instead of an aniline.

Knorr Synthesis: The Knorr pyrrole (B145914) synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org A related reaction, the Paal-Knorr synthesis, is the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. organic-chemistry.orgwikipedia.orgrgmcet.edu.in While primarily used for pyrrole synthesis, the principles of these reactions, involving the formation of a new heterocyclic ring through condensation and cyclization, are relevant to the broader field of heterocycle synthesis, including naphthyridinones.

| Reaction Name | Starting Materials | Key Features |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Acid or base-catalyzed cyclocondensation |

| Conrad-Limpach Synthesis | Aniline/Aminopyridine + β-Ketoester | Forms 4-hydroxyquinoline/naphthyridinone derivatives |

| Knorr Pyrrole Synthesis | α-Amino-ketone + β-Ketoester | Primarily for pyrrole synthesis, but relevant principle |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound + Amine/Ammonia | Forms pyrroles, thiophenes, or furans |

Cyclization Reactions involving Aminopyridines and Carbonyl Compounds

A common and versatile approach to constructing the 1,7-naphthyridinone core is the cyclization of suitably substituted aminopyridines with various carbonyl compounds. This strategy allows for the introduction of a wide range of substituents onto the naphthyridinone ring system. The reaction typically proceeds through the formation of an intermediate, such as an enamine or an amide, which then undergoes an intramolecular cyclization to form the second ring of the naphthyridinone. The specific conditions for these reactions can vary widely, depending on the nature of the starting materials and the desired product.

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful method for the construction of polycyclic systems in a single step. masterorganicchemistry.comorganicreactions.orgwikipedia.org In the context of 1,7-naphthyridinone synthesis, a substrate containing both a diene and a dienophile moiety connected by a suitable tether can undergo an intramolecular [4+2] cycloaddition to form the bicyclic framework. masterorganicchemistry.comorganic-chemistry.orgyoutube.com This approach provides excellent control over the stereochemistry of the newly formed ring and is particularly useful for the synthesis of complex, substituted naphthyridinones. wikipedia.org The reaction can lead to either fused or bridged ring systems depending on the attachment of the tether. wikipedia.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have gained significant attention in organic synthesis due to their efficiency and atom economy. organic-chemistry.orgnih.govnih.govyoutube.com Several MCRs can be envisioned for the synthesis of the 1,7-naphthyridinone core or its precursors. For instance, a one-pot reaction involving an aminopyridine, an aldehyde, and a β-ketoester could potentially lead to the formation of a substituted naphthyridinone in a single step. The development of novel MCRs for the synthesis of heterocyclic compounds, including naphthyridinones, is an active area of research. nih.govchemicalpapers.com

Introduction of the Iodo Moiety at the C5 Position

Once the 1,7-naphthyridinone core is constructed, the next critical step is the introduction of the iodine atom at the C5 position. This is typically achieved through an electrophilic iodination reaction.

Direct Electrophilic Iodination Strategies

Direct electrophilic iodination is a common method for introducing an iodine atom onto an aromatic or heteroaromatic ring. This involves treating the 1,7-naphthyridin-8(7H)-one substrate with an electrophilic iodine source. The reactivity of the naphthyridinone ring and the choice of iodinating agent and reaction conditions are crucial for achieving selective iodination at the desired C5 position. A study on the bromination of a related sampangine (B1681430) ring system, which contains a naphthyridine core, showed that the position of halogenation can be influenced by the reaction conditions. For example, using bromine in nitrobenzene (B124822) with a crystal of iodine led to a mixture of 3- and 4-bromosampangine. clockss.org Similar principles of directing effects and reaction condition optimization would apply to the iodination of 1,7-naphthyridin-8(7H)-one.

Common electrophilic iodinating reagents include iodine monochloride (ICl), N-iodosuccinimide (NIS), and molecular iodine in the presence of an oxidizing agent. The choice of reagent and solvent can significantly impact the regioselectivity and yield of the reaction. For instance, in the synthesis of 4-bromosampangine, various brominating agents were used, with bromine in nitrobenzene providing a different isomeric product compared to other methods. clockss.org

| Iodinating Reagent | Description |

| Iodine Monochloride (ICl) | A highly reactive electrophilic iodine source. |

| N-Iodosuccinimide (NIS) | A milder and more selective iodinating agent. |

| Iodine (I₂) with an oxidant | Generates an electrophilic iodine species in situ. |

Conversion from Pre-functionalized Naphthyridinone Intermediates

The synthesis of 5-Iodo-1,7-naphthyridin-8(7H)-one can be efficiently achieved through the chemical transformation of a pre-functionalized 1,7-naphthyridin-8(7H)-one core. A common and effective strategy involves the Sandmeyer reaction, starting from a 5-amino-1,7-naphthyridin-8(7H)-one intermediate. This method provides a reliable pathway to introduce an iodo group at a specific position on the naphthyridinone ring.

The process begins with the diazotization of the 5-amino group using a solution of sodium nitrite (B80452) in a strong acid, such as sulfuric acid, at low temperatures (typically 0-5 °C) to form a diazonium salt. This highly reactive intermediate is then treated with a solution of potassium iodide. The iodide ion displaces the diazonium group, resulting in the formation of this compound.

Another potential route is through halogen exchange, starting from a 5-bromo or 5-chloro-1,7-naphthyridin-8(7H)-one derivative. While direct iodination of the parent 1,7-naphthyridin-8(7H)-one can be challenging to control and may lead to a mixture of products, functionalization via a pre-installed group like an amine offers superior regioselectivity and yield. The synthesis of halogenated naphthyridinones, such as 3-bromo-1,7-naphthyridin-8(7H)-one, has been documented, indicating the feasibility of preparing halogenated precursors. americanelements.com

Table 1: Illustrative Two-Step Synthesis of this compound

| Step | Reactant | Reagents | Product |

| 1 | 5-Amino-1,7-naphthyridin-8(7H)-one | 1. NaNO₂, H₂SO₄, 0-5°C | 1,7-Naphthyridin-8(7H)-one-5-diazonium salt |

| 2 | 1,7-Naphthyridin-8(7H)-one-5-diazonium salt | 2. KI, H₂O | This compound |

Synthesis of Specifically Substituted 1,7-Naphthyridin-8(7H)-one Derivatives

The introduction of alkyl and aryl groups onto the 1,7-naphthyridin-8(7H)-one ring is crucial for creating a diverse library of compounds for various applications. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. For instance, a halogenated precursor, such as this compound, can readily undergo Suzuki or Stille coupling reactions.

In a typical Suzuki coupling, the iodo-naphthyridinone is reacted with an aryl or alkyl boronic acid (or its ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent mixture like dioxane/water. This reaction facilitates the formation of a new carbon-carbon bond at the 5-position.

Similarly, Sonogashira coupling can be employed to introduce alkyne functionalities. This involves the reaction of the iodo-derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like triethylamine.

The nitrogen atoms within the 1,7-naphthyridin-8(7H)-one system, specifically at the N1 and N7 positions, are key sites for modification to alter the molecule's properties. The N7 nitrogen, being part of an amide-like system, can be alkylated or arylated under appropriate conditions.

Alkylation at the N7 position is typically achieved by treating the parent 1,7-naphthyridin-8(7H)-one with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF. It is important to note that O-alkylation can be a competing reaction due to the tautomeric equilibrium with the 8-hydroxy-1,7-naphthyridine form. The choice of base and solvent can influence the regioselectivity between N- and O-alkylation. nih.gov

For N-arylation, more advanced methods like the Buchwald-Hartwig amination are often required. This involves coupling the naphthyridinone with an aryl halide or triflate using a palladium or copper catalyst and a suitable ligand. An efficient N-arylation strategy using diaryliodonium salts has been reported for the related 2,7-naphthyridin-1(2H)-one system, suggesting its potential applicability to the 1,7-naphthyridinone core. nih.gov Modification at the N1 nitrogen, which is part of a pyridine (B92270) ring, typically requires activation of the ring system or harsh reaction conditions.

Table 2: N-Alkylation of 1,7-Naphthyridin-8(7H)-one

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | NaH | DMF | 7-Methyl-1,7-naphthyridin-8(7H)-one |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 7-Benzyl-1,7-naphthyridin-8(7H)-one |

| Ethyl Bromoacetate | Cs₂CO₃ | DMF | Ethyl 2-(8-oxo-1,7-naphthyridin-7(8H)-yl)acetate |

Green Chemistry and Sustainable Synthetic Routes for Naphthyridinone Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. For naphthyridinone derivatives, this involves the use of greener solvents, catalyst-free conditions, and multicomponent reactions.

Recent research has highlighted the use of water as a reaction solvent for the synthesis of naphthyridine analogues, which significantly reduces the reliance on volatile and hazardous organic solvents. rsc.org One-pot, multicomponent reactions are particularly advantageous as they reduce the number of synthetic steps, minimize waste, and save time and energy. For example, a three-component domino reaction for the synthesis of functionalized nih.govresearchgate.netnaphthyridine derivatives has been developed under catalyst-free conditions in ethanol, a benign solvent. rsc.org

The use of reusable catalysts, such as silica-supported catalysts, is another cornerstone of green synthetic chemistry. A multicomponent synthesis of 1,8-naphthyridines has been reported using a reusable SiO₂/Fe₃O₄ catalyst in an aqueous solution at room temperature. nih.gov These methodologies, while often demonstrated on the 1,8-naphthyridine (B1210474) isomer, provide a strong foundation for developing sustainable routes to 1,7-naphthyridin-8(7H)-one and its derivatives. Minimizing the use of protecting groups, a key principle of green chemistry, is also a critical consideration in designing more atom-economical synthetic pathways. cymitquimica.com

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Naphthyridines

| Feature | Conventional Synthesis | Green Synthesis |

| Solvent | Often uses hazardous organic solvents (e.g., DMF, Dioxane) | Prefers water, ethanol, or solvent-free conditions. rsc.orgrsc.org |

| Catalyst | May use stoichiometric or toxic metal catalysts | Employs reusable, non-toxic, or catalyst-free systems. rsc.orgnih.gov |

| Efficiency | Often multi-step with purification at each stage | Favors one-pot, multicomponent reactions. rsc.orgnih.gov |

| Waste | Generates significant chemical waste | Reduced waste generation (high atom economy). cymitquimica.com |

Chemical Transformations and Functionalization of 5 Iodo 1,7 Naphthyridin 8 7h One

Cross-Coupling Reactions at the C5-Iodo Position

The C5-iodo substituent of 5-Iodo-1,7-naphthyridin-8(7H)-one is readily amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are instrumental in the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties at the C5 position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the iodo-naphthyridinone with a boronic acid or boronic ester. This method has been successfully applied to the synthesis of 5-aryluracil derivatives from 5-iodo-2'-deoxyuridine, highlighting its utility in modifying heterocyclic systems. nih.govrsc.org The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and accommodate a broad range of functional groups on the coupling partner.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 5-Phenyl-1,7-naphthyridin-8(7H)-one |

| This compound | 2-Thienylboronic acid | Pd(dppf)Cl₂ | dppf | K₃PO₄ | 5-(Thiophen-2-yl)-1,7-naphthyridin-8(7H)-one |

| This compound | 3-Pyridinylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 5-(Pyridin-3-yl)-1,7-naphthyridin-8(7H)-one |

This table presents hypothetical examples based on the general principles of the Suzuki-Miyaura reaction as applied to similar iodo-heterocycles.

The Heck reaction enables the palladium-catalyzed vinylation of aryl halides, offering a route to introduce alkenyl groups at the C5 position of the naphthyridinone core. This transformation typically involves the reaction of this compound with an alkene in the presence of a palladium catalyst and a base.

The Sonogashira coupling, on the other hand, is a highly efficient method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. libretexts.orgwikipedia.org This reaction, catalyzed by a combination of palladium and copper(I) complexes, allows for the direct introduction of alkyne functionalities. libretexts.orgwikipedia.orgorganic-chemistry.org These reactions can be carried out under mild, aerobic conditions, and in some cases, without the need for a copper co-catalyst or a ligand. nih.gov The resulting alkynyl-naphthyridinones are valuable intermediates for further synthetic manipulations. A protocol for the nickel-catalyzed cross-coupling of terminal alkynes with aryl iodides has also been developed, providing an alternative to the traditional palladium-based systems. nih.gov

Table 2: Examples of Heck and Sonogashira Coupling Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|---|

| Heck Alkenylation | This compound | Styrene | Pd(OAc)₂ | Et₃N | 5-((E)-Styryl)-1,7-naphthyridin-8(7H)-one |

| Sonogashira Coupling | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 5-(Phenylethynyl)-1,7-naphthyridin-8(7H)-one |

| Sonogashira Coupling | This compound | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NH | 5-((Trimethylsilyl)ethynyl)-1,7-naphthyridin-8(7H)-one |

This table presents hypothetical examples based on the general principles of the Heck and Sonogashira reactions as applied to similar iodo-heterocycles.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org This reaction provides a direct method for the synthesis of 5-amino-1,7-naphthyridin-8(7H)-one derivatives. The process typically involves the use of a palladium precatalyst, a bulky electron-rich phosphine ligand, and a base. rsc.org A variety of primary and secondary amines can be coupled with this compound using this methodology, leading to a diverse range of substituted products.

Table 3: Examples of Buchwald-Hartwig Amination Reactions

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |

|---|---|---|---|---|---|

| This compound | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | 5-(Morpholino)-1,7-naphthyridin-8(7H)-one |

| This compound | Aniline | Pd(OAc)₂ | Xantphos | K₂CO₃ | 5-(Phenylamino)-1,7-naphthyridin-8(7H)-one |

| This compound | Benzylamine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 5-(Benzylamino)-1,7-naphthyridin-8(7H)-one |

This table presents hypothetical examples based on the general principles of the Buchwald-Hartwig amination as applied to similar iodo-heterocycles.

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed coupling of organozinc compounds with organic halides. wikipedia.org This reaction offers a powerful tool for the formation of carbon-carbon bonds and can be applied to the functionalization of this compound. The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents, or directly from the organic halide. The Negishi coupling is known for its high functional group tolerance and has been successfully employed in the synthesis of complex molecules. organic-chemistry.orgnih.gov

Table 4: Examples of Negishi Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Phenylzinc chloride | Pd(PPh₃)₄ | 5-Phenyl-1,7-naphthyridin-8(7H)-one |

| This compound | Ethylzinc iodide | Ni(acac)₂ | 5-Ethyl-1,7-naphthyridin-8(7H)-one |

| This compound | Allylzinc bromide | Pd(dppf)Cl₂ | 5-Allyl-1,7-naphthyridin-8(7H)-one |

This table presents hypothetical examples based on the general principles of the Negishi cross-coupling reaction as applied to similar iodo-heterocycles.

Nucleophilic Substitution Reactions and Derivatives

While palladium-catalyzed reactions are predominant, the C5-iodo group can also undergo nucleophilic aromatic substitution (SNAAr) under specific conditions, particularly if the naphthyridinone ring is sufficiently activated by electron-withdrawing groups. However, such reactions are less common for iodoarenes compared to their chloro or fluoro counterparts. The nitrogen atom at position 7 can be alkylated or acylated, and the carbonyl group at position 8 can potentially undergo reactions typical of lactams, although these transformations are not the primary focus of this section.

Electrophilic Aromatic Substitutions on the Parent Naphthyridinone Ring

The parent 1,7-naphthyridin-8(7H)-one ring system is generally electron-deficient due to the presence of the two nitrogen atoms and the carbonyl group. This deactivation makes electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, challenging. Such reactions would likely require harsh conditions and may lead to a mixture of products or reaction at the less deactivated positions. The presence of the iodo group at C5 further influences the regioselectivity of any potential electrophilic attack.

Functional Group Interconversions on Existing Substituents

Functional group interconversions are pivotal in modifying the core structure of this compound to access a diverse range of derivatives. These transformations can significantly alter the electronic and steric properties of the molecule, thereby influencing its chemical and biological characteristics.

The carbonyl group at the C8 position of the 1,7-naphthyridin-8(7H)-one ring system is a key site for chemical modification. One of the fundamental transformations of this lactam functionality is its conversion to a chloro group, which then serves as a versatile handle for subsequent cross-coupling reactions.

While specific studies on this compound are not extensively documented, the conversion of a similar naphthyridinone core, 2,7-naphthyridin-1(2H)-one, to its corresponding chloro derivative has been reported. For instance, the synthesis of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one highlights a viable synthetic route for this type of transformation. nih.gov This conversion is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 8-chloro-1,7-naphthyridine (B76041) derivative becomes a valuable intermediate for introducing a wide array of substituents at the C8 position through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

The N7 nitrogen, being part of the lactam ring, can be deprotonated to form an amide anion, which can then be subjected to various electrophilic reagents. Studies on analogous systems, such as 1,2,3,4-tetrahydrobenzo[c] nih.govrsc.orgnaphthyrin-5(6H)-one, have demonstrated that N-alkylation can be achieved. nih.gov This suggests that this compound could likely undergo N7-alkylation under suitable basic conditions, using alkyl halides or other alkylating agents.

Furthermore, N-arylation of the lactam nitrogen in naphthyridinone systems has been successfully accomplished. An efficient copper-catalyzed N-arylation of 2,7-naphthyridin-1(2H)-one with diaryliodonium salts has been developed, providing access to a range of N-aryl derivatives in high yields under mild conditions. nih.gov This methodology could potentially be applied to the N7-arylation of this compound, expanding the chemical space around this scaffold.

Computational and Theoretical Investigations of 5 Iodo 1,7 Naphthyridin 8 7h One and Its Reactivity

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of 5-Iodo-1,7-naphthyridin-8(7H)-one is fundamentally defined by its 1,7-naphthyridin-8(7H)-one core. This bicyclic heteroaromatic system features a fused pyridine (B92270) and pyridinone ring. Computational models, often employing density functional theory (DFT), can provide detailed insights into the molecule's three-dimensional architecture and electronic properties.

The 1,7-naphthyridin-8(7H)-one core is characterized by a planar bicyclic structure with delocalized π-electrons across both rings. The presence of the electron-withdrawing iodine atom at the 5-position is expected to significantly influence the electronic distribution within the molecule. The iodine atom, being highly electronegative, will likely induce a dipole moment and alter the energies of the molecular orbitals.

Expected Effects of the 5-Iodo Substituent:

Inductive Effect: The primary electronic influence of the iodine atom is its electron-withdrawing inductive effect (-I), which would decrease the electron density in the aromatic rings.

Resonance Effect: Iodine can also participate in resonance by donating one of its lone pairs of electrons to the π-system (+M effect). However, for halogens, the inductive effect generally outweighs the resonance effect.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for determining a molecule's reactivity. The iodo-substituent is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted 1,7-naphthyridin-8(7H)-one. This alteration in the HOMO-LUMO gap has implications for the molecule's chemical reactivity and spectral properties.

DFT calculations on related naphthyridine derivatives have been used to analyze the effects of various substituents on their antioxidant activity, demonstrating the utility of these methods in predicting electronic behavior. nih.gov

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of this compound can be approached through several synthetic strategies, and computational studies can help elucidate the most plausible reaction mechanisms. A common route to the 1,7-naphthyridin-8(7H)-one core is through a modified Skraup reaction or the Friedländer annulation.

A plausible synthetic pathway for this compound could involve the iodination of a pre-formed 1,7-naphthyridin-8(7H)-one. The mechanism of electrophilic iodination on an activated aromatic ring can be investigated computationally. The reaction likely proceeds via the formation of a sigma complex (Wheland intermediate), where the iodine electrophile attacks the electron-rich position of the naphthyridinone ring. DFT calculations can be employed to determine the activation energies for iodination at different positions of the ring, thus predicting the regioselectivity of the reaction.

Alternatively, the synthesis could involve the cyclization of an appropriately substituted pyridine precursor already containing the iodine atom. For instance, the reaction of a 2-aminonicotinaldehyde derivative with a suitable carbonyl compound in a Friedländer-type condensation is a known method for preparing 1,8-naphthyridines. nih.gov A similar approach could be adapted for the 1,7-naphthyridine (B1217170) system. Theoretical studies on the Friedländer reaction have shown that the mechanism involves a series of steps including aldol (B89426) condensation, cyclization, and dehydration, often catalyzed by acid or base. nih.gov Computational modeling can map the potential energy surface of these reaction steps to identify the rate-determining step and optimize reaction conditions.

The synthesis of related halogenated naphthyridinones has been reported, such as the preparation of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one from methyl 4-chloro-3-(prop-1-ynyl)picolinate and hydroxylamine. nih.govnih.gov This suggests that synthetic routes involving cyclization of halogenated precursors are viable.

Conformational Analysis and Tautomerism Studies

The 1,7-naphthyridin-8(7H)-one scaffold can exist in different tautomeric forms. The predominant form is the lactam (keto) form, 1,7-naphthyridin-8(7H)-one, but it can theoretically exist in equilibrium with its lactim (enol) form, 1,7-naphthyridin-8-ol.

Computational studies, particularly DFT calculations, are instrumental in determining the relative stabilities of these tautomers. For the parent 1,7-naphthyridin-8(7H)-one, IR spectroscopy has confirmed that the keto tautomer is the predominant form in non-hydroxylic solvents and in the solid state. Theoretical calculations on similar heterocyclic systems, such as 7-hydroxy-8-(azophenyl)quinoline, have also been used to investigate tautomeric equilibria in different solvents. nih.gov These studies often show that polar solvents can influence the stability of different tautomers.

The presence of the 5-iodo substituent is unlikely to drastically shift the tautomeric equilibrium, as the fundamental lactam-lactim system remains unchanged. However, the electron-withdrawing nature of the iodine may slightly influence the acidity of the N-H proton and the basicity of the ring nitrogens, which could have a minor effect on the equilibrium constant.

Table of Potential Tautomers:

| Tautomeric Form | Structure | Predicted Stability |

| This compound (Lactam) | (Structure of the lactam form) | Predominant |

| 5-Iodo-1,7-naphthyridin-8-ol (Lactim) | (Structure of the lactim form) | Less stable |

Conformational analysis of this compound is relatively straightforward due to the rigidity of the fused ring system. The molecule is expected to be largely planar.

Ligand-Target Docking and In Silico Screening Methodologies (for potential biological interactions)

The 1,7-naphthyridine scaffold is a known pharmacophore found in various biologically active compounds, including inhibitors of enzymes like phosphodiesterase 5 (PDE5) and phosphatidylinositol-4-phosphate (B1241899) 5-kinase (PIP4K2A). nih.govnih.gov Therefore, this compound is a candidate for in silico evaluation against various biological targets.

Ligand-Target Docking:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. youtube.com This method can be used to screen this compound against a library of known protein structures to identify potential biological targets. The docking process involves placing the ligand in the binding site of the protein and calculating a scoring function to estimate the binding affinity.

For example, given the known activity of other 1,7-naphthyridine derivatives, this compound could be docked into the active sites of PDE5 or PIP4K2A. The results of such a study would provide insights into the potential binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. Machine learning models have been successfully combined with molecular docking to predict the inhibitory activity of 1,7-naphthyridine analogues. nih.gov

In Silico Screening Methodologies:

Virtual screening is a broader computational approach that involves the screening of large libraries of compounds against a target protein to identify potential hits. nih.gov If a biological target for this compound is identified, derivatives of this compound could be designed and subjected to virtual screening to identify molecules with potentially improved activity.

The process typically involves:

Library Preparation: A database of virtual compounds is created.

Target Preparation: A 3D structure of the target protein is obtained, often from X-ray crystallography or homology modeling.

Docking and Scoring: The library of compounds is docked into the target's binding site, and each compound is scored based on its predicted binding affinity.

Hit Selection: The top-scoring compounds are selected for further investigation.

Successful virtual screening campaigns have been reported for the discovery of inhibitors for various enzymes, demonstrating the power of these in silico methods. nih.gov

Biological Activity and Mechanistic Studies of Naphthyridinone Derivatives in Vitro Focus

Antimicrobial Activity Profile (In Vitro)

The naphthyridinone scaffold is a well-established structural motif in the design of antimicrobial agents. researchgate.net Derivatives have shown a broad spectrum of activity, and ongoing research seeks to enhance their potency against resistant pathogens.

Antibacterial Efficacy Against Bacterial Strains (In Vitro)

Naphthyridinone derivatives, particularly as part of the broader quinolone class of antibiotics, are known to possess significant antibacterial properties. nih.gov Their mechanism often involves the inhibition of essential bacterial enzymes. nih.govnih.gov

A series of novel fluoroquinolone derivatives incorporating a 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl) moiety demonstrated notable in vitro antibacterial activity, especially against Gram-positive bacteria. nih.gov Several of these compounds showed potent growth inhibition against methicillin-resistant Staphylococcus epidermidis (MRSE) with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 4 µg/mL. nih.gov They were also effective against Streptococcus pneumoniae, with MIC values between 0.25 and 1 µg/mL. nih.gov One compound in this series, designated 8f, was found to be 8 to 128 times more potent than reference drugs like ciprofloxacin (B1669076) and moxifloxacin (B1663623) against certain strains of methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus hemolyticus. nih.gov

Furthermore, certain 1,8-naphthyridine (B1210474) derivatives have been shown to potentiate the activity of conventional antibiotics against multi-resistant bacteria. nih.gov While not exhibiting direct antibacterial activity on their own (MIC ≥ 1.024 µg/mL), compounds such as 7-acetamido-1,8-naphthyridin-4(1H)-one demonstrated a synergistic effect when combined with fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin, significantly reducing the MIC of these antibiotics against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov

Research has also indicated that substitutions on the naphthyridine scaffold are crucial for activity. For instance, the introduction of a bromine atom at the C-6 position of certain 7-methyl-1,8-naphthyridinone derivatives was found to enhance antibacterial activity. mdpi.com

| Bacterial Strain | Activity Range (MIC in µg/mL) |

|---|---|

| Methicillin-Resistant Staphylococcus epidermidis (MRSE) | 0.25 - 4 |

| Streptococcus pneumoniae | 0.25 - 1 |

Antifungal and Antiviral Potential (In Vitro)

The antifungal potential of the naphthyridinone core has also been explored. Certain N-benzylidene-N′-(5-methyl-2-acetamido nih.govresearchgate.netnaphthyridin-7-yl)hydrazine derivatives showed efficacy against Candida albicans that was comparable to the standard antifungal drug ketoconazole. mdpi.com Another study synthesized a series of 3-(2-methyl-1,8-naphthyridin-3-yl) ureas which were active against fungal strains such as Alternaria alternata, F. oxysporum, and Curvularia lunata. mdpi.com

While the broader class of iodo-containing heterocyclic compounds has been investigated for antifungal properties, specific data on 5-Iodo-1,7-naphthyridin-8(7H)-one is not extensively detailed. For context, a study on α-iodonitroalkenes, a different class of compounds, reported significant antifungal activity against Candida albicans, Cryptococcus neoformans, and drug-resistant Candida auris, with some compounds showing MIC values of ≤ 0.25 μM. uq.edu.au This highlights the potential utility of iodine substitution in designing antifungal agents. uq.edu.au

Information regarding the specific in vitro antiviral activity of this compound or its close derivatives is not prominently available in the reviewed literature.

Anticancer Activity Evaluations (In Vitro)

The 1,8-naphthyridine nucleus is a key scaffold in the development of agents with anticancer properties. researchgate.net Derivatives have been evaluated for their ability to inhibit cancer cell growth through various mechanisms.

Inhibition of Key Enzymes and Molecular Targets (e.g., DNA Gyrase, Topoisomerases, Kinases)

A primary mechanism of action for naphthyridinone-based compounds is the targeting of type II DNA topoisomerases. nih.govnih.gov These essential enzymes, which include DNA gyrase and topoisomerase IV in bacteria, manage DNA topology during replication and transcription. nih.gov Naphthyridinones, like quinolones, act as interfacial inhibitors; they trap the enzyme-DNA complex in a state where the DNA is broken, preventing the re-ligation of the DNA strands. nih.govnih.gov This formation of a drug-enzyme-DNA complex leads to lethal double-strand breaks, ultimately inhibiting DNA replication. nih.gov

Studies have confirmed that 1,8-naphthyridine derivatives can bind to and inhibit topoisomerase II enzymes, a mechanism shared with fluoroquinolones. nih.gov Specific 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring were designed as DNA-gyrase inhibitors and showed moderate to high inhibitory effects, with IC₅₀ values against the enzyme ranging from 1.7 to 13.2 µg/mL. mdpi.com

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines (In Vitro)

The cytotoxic effects of naphthyridinone derivatives against cancer cells are well-documented. A study focusing on new 2-phenyl-7-methyl-1,8-naphthyridine derivatives reported significant cytotoxic activity against the MCF7 human breast cancer cell line. researchgate.netresearchgate.net Several of these compounds displayed potent activity, with IC₅₀ values lower than or comparable to the reference drug staurosporine (B1682477) (IC₅₀ = 4.51 µM). researchgate.net This potent cytotoxicity suggests the induction of cell death pathways, such as apoptosis, and interference with the cell cycle.

| Compound Derivative | Activity (IC₅₀ in µM) |

|---|---|

| Derivative 10c | 1.47 |

| Derivative 8d | 1.62 |

| Derivative 4d | 1.68 |

| Derivative 10f | 2.30 |

| Derivative 8b | 3.19 |

| Staurosporine (Reference) | 4.51 |

| Derivative 3f | 6.53 |

| Derivative 10b | 7.79 |

| Derivative 8c | 7.89 |

Other In Vitro Biological Activities (e.g., Anti-inflammatory, Enzyme Modulation)

Beyond direct antimicrobial and anticancer effects, the naphthyridine scaffold has been explored for other biological activities, including anti-inflammatory action. Certain derivatives have shown the ability to modulate the production of inflammatory mediators. nih.gov

A study on 1,8-naphthyridine-3-carboxamide derivatives identified compounds with dual anti-inflammatory and anticancer properties. nih.gov Specifically, the derivative 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C-34) was assessed for its ability to modulate pro-inflammatory cytokines. In an in vitro model using lipopolysaccharide (LPS)-treated mouse dendritic cells, compound C-34 showed potent inhibition of inflammatory markers, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8), at concentrations of 0.2 and 2 µM. nih.gov This compound also significantly downregulated the secretion of TNF-α, Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in murine splenocytes and human THP-1 cells. nih.gov These findings indicate that the naphthyridinone structure can serve as a template for developing inhibitors of cytokine production, suggesting a role in modulating enzymatic pathways related to inflammation. nih.gov

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Considerations

The in vitro ADME profile of a drug candidate is a critical factor in determining its potential for further development. These properties, which include metabolic stability, permeability, and potential for drug-drug interactions, are heavily influenced by the molecule's structure.

For naphthyridinone derivatives, properties such as lipophilicity and the presence of metabolically labile sites are key considerations. The introduction of a halogen, such as the C5-iodo group in this compound, would be expected to increase the lipophilicity of the molecule. This could, in turn, affect its absorption, plasma protein binding, and volume of distribution.

Advanced Applications and Emerging Research Areas

Development as Fluorescent Probes and Luminescent Materials

Currently, there is no specific research available in peer-reviewed literature detailing the development or application of 5-Iodo-1,7-naphthyridin-8(7H)-one as a fluorescent probe or luminescent material.

The core 1,7-naphthyridin-8(7H)-one scaffold possesses inherent photophysical properties that make it an attractive candidate for the development of fluorescent materials. The introduction of a heavy iodine atom at the 5-position could theoretically influence the photophysical characteristics of the molecule, potentially leading to interesting luminescent properties through mechanisms such as the heavy-atom effect, which can enhance intersystem crossing and promote phosphorescence. However, without experimental data, any discussion of its potential remains speculative.

Table 1: Hypothetical Photophysical Properties

| Property | Potential Influence of 5-Iodo Substitution |

| Fluorescence Quantum Yield | May be quenched due to the heavy-atom effect. |

| Phosphorescence | May be enhanced, leading to room-temperature phosphorescent materials. |

| Stokes Shift | The effect is not readily predictable without experimental data. |

| Excitation/Emission Wavelengths | Substitution could lead to shifts in the absorption and emission spectra. |

Note: This table is speculative and not based on reported experimental findings for this compound.

Applications in Catalysis and Coordination Chemistry

There are no published studies on the direct application of this compound in the fields of catalysis or coordination chemistry.

The nitrogen atoms within the naphthyridinone ring system offer potential coordination sites for metal ions. The iodine substituent could also participate in halogen bonding, a non-covalent interaction that is gaining recognition in catalyst design and crystal engineering. The combination of a metal-coordinating site and a halogen-bonding donor could make this compound a bifunctional ligand. However, the synthesis and characterization of such metal complexes or organocatalysts involving this compound have not been reported.

Role as Scaffolds in Material Science Research

Specific research detailing the use of this compound as a scaffold in material science is not available in the current scientific literature.

The planar and rigid structure of the naphthyridinone core, coupled with the potential for functionalization at the iodo-position, suggests that it could serve as a building block for advanced materials. The carbon-iodine bond is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which would allow for the construction of larger, conjugated systems. These systems could have applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Nevertheless, the realization of such materials based on this specific iodo-substituted naphthyridinone has not been documented.

Exploitation in Supramolecular Chemistry

There is a lack of published research on the exploitation of this compound in supramolecular chemistry.

The structure of this compound contains several features that are of interest in supramolecular chemistry. The amide-like functionality can participate in hydrogen bonding, leading to the formation of self-assembled structures. As mentioned, the iodine atom can act as a halogen bond donor. The aromatic rings can engage in π-π stacking interactions. The interplay of these non-covalent interactions could, in principle, be used to construct well-defined supramolecular architectures such as gels, liquid crystals, or molecular networks. To date, no such studies have been reported for this specific compound.

Future Perspectives and Research Challenges for 5 Iodo 1,7 Naphthyridin 8 7h One Research

Design and Synthesis of Highly Specific Analogues

The future of research into 5-Iodo-1,7-naphthyridin-8(7H)-one will undoubtedly be anchored in the design and synthesis of a diverse library of analogues. The core 1,7-naphthyridin-8(7H)-one scaffold offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The presence of the iodine atom at the 5-position is particularly significant, as it can serve as a versatile synthetic handle for introducing a variety of functional groups via cross-coupling reactions.

Future synthetic strategies will likely focus on creating analogues with high specificity for their biological targets, thereby minimizing off-target effects. This can be achieved by exploring a range of substituents at different positions of the naphthyridinone ring. For instance, based on research on related naphthyridine derivatives, modifications at the N7-position could influence solubility and cell permeability, while substitutions on the phenyl ring (if one were to be introduced) could modulate target binding affinity.

| Analogue Type | Potential Modification Strategy | Rationale based on Related Compounds |

| N7-Substituted Analogues | Alkylation, arylation, or introduction of functionalized side chains at the N7-position. | In other naphthyridinone series, N-substitution has been shown to significantly impact pharmacokinetic properties. |

| C6-Functionalized Derivatives | Introduction of small alkyl or aryl groups at the C6-position. | Substitutions adjacent to the carbonyl group can influence the electronic properties and planarity of the ring system, potentially affecting target interaction. |

| C2, C3, and C4-Modified Compounds | Introduction of various functional groups through nucleophilic or electrophilic substitution reactions. | Modifications at these positions in other naphthyridine isomers have led to the discovery of potent biological activity, including kinase inhibition. |

| Bioisosteric Replacements | Replacement of the iodine atom with other halogens (Br, Cl) or functional groups like cyano or trifluoromethyl. | This would allow for a systematic study of the role of the substituent at the 5-position in target binding and overall activity. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds like this compound. These computational tools can significantly accelerate the identification of promising drug candidates by predicting their biological activities and pharmacokinetic properties.

In the context of this compound research, AI and ML could be employed in several key areas:

Virtual Screening: AI-powered virtual screening of large compound libraries can identify molecules with a high probability of binding to a specific biological target. This can be particularly useful in the initial stages of research to prioritize which analogues of this compound to synthesize and test.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning from the vast amount of existing chemical and biological data, these models can propose novel 1,7-naphthyridin-8(7H)-one derivatives that are optimized for potency, selectivity, and drug-like properties.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug. ML models can be trained to predict these properties with increasing accuracy, helping to identify potential liabilities early in the discovery process.

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | Development of Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of unsynthesized analogues. |

| Target Identification | Use of AI to analyze biological data and identify novel protein targets for which this compound or its analogues may have therapeutic potential. |

| Synthesis Planning | AI-driven retrosynthesis tools could propose efficient and sustainable synthetic routes for the production of complex analogues. |

Exploration of Novel Biological Mechanisms and Targets

While the direct biological targets of this compound are yet to be elucidated, the broader naphthyridine class has been shown to interact with a variety of important biological targets. A significant future research direction will be the comprehensive biological evaluation of this compound and its analogues to uncover their mechanisms of action and identify novel therapeutic applications.

Based on the activities of related compounds, several potential biological targets for this compound can be hypothesized:

Kinase Inhibition: Many naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, some 1,6-naphthyridine (B1220473) derivatives have been reported as kinase inhibitors.

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer agents. The structural similarities of the 1,7-naphthyridin-8(7H)-one core to known PARP inhibitors suggest that this scaffold could also target this enzyme family.

Central Nervous System (CNS) Activity: A patent for 1,7-naphthyridine (B1217170) derivatives has indicated their potential for treating a range of CNS disorders, including schizophrenia, depression, and Alzheimer's disease. This suggests that this compound could possess neuromodulatory properties.

Antimicrobial Activity: The naphthyridine scaffold is famously present in nalidixic acid, the first quinolone antibiotic. While newer generations of quinolones have been developed, the potential for novel naphthyridinone derivatives to exhibit antibacterial or antifungal activity remains an area for exploration.

| Potential Biological Target | Therapeutic Area | Evidence from Related Compounds |

| Protein Kinases (e.g., VEGFR, EGFR) | Oncology, Inflammation | Various substituted naphthyridines have shown potent kinase inhibitory activity. |

| Poly(ADP-ribose) polymerase (PARP) | Oncology | The core structure shares features with known PARP inhibitors. |

| Serotonin/Dopamine Receptors | Neurology, Psychiatry | A patent on 1,7-naphthyridine derivatives suggests CNS activity. |

| Bacterial DNA Gyrase/Topoisomerase IV | Infectious Diseases | The historical success of nalidixic acid points to the antimicrobial potential of the naphthyridine core. |

| p38 MAP Kinase | Inflammation | 1,7-Naphthyridine-1-oxides have been identified as potent inhibitors of p38 MAP kinase. |

Development of Sustainable Production Methods

As research into this compound and its analogues progresses, the development of sustainable and efficient production methods will become increasingly important. Traditional synthetic routes often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant chemical waste. Future research in this area will focus on "green chemistry" approaches to minimize the environmental impact of synthesis.

Key areas for the development of sustainable production methods include:

Catalytic Processes: The use of highly efficient and reusable catalysts, such as transition metal catalysts or organocatalysts, can significantly improve the sustainability of synthetic processes by reducing the need for stoichiometric reagents and minimizing waste.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for higher yields and purity. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.

Bio-catalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Enzymes can catalyze reactions with high selectivity and under mild conditions, making them an attractive option for the sustainable production of pharmaceuticals.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents, is a crucial aspect of green chemistry. Research into the synthesis of naphthyridinones in greener solvents is an active area of investigation.

| Sustainable Approach | Potential Benefits for this compound Synthesis |

| Palladium-catalyzed cross-coupling | Efficient introduction of diverse functional groups at the iodo-position under mild conditions. |

| Microwave-assisted synthesis | Reduced reaction times and often improved yields compared to conventional heating. |

| One-pot reactions | Reduction in the number of purification steps, leading to less waste and higher overall efficiency. |

| Aqueous synthesis | Utilization of water as a solvent, which is non-toxic, non-flammable, and inexpensive. |

Q & A

Q. Advanced

- Factorial Design : Systematically vary factors (temperature, catalyst loading, solvent polarity) to identify interactions affecting yield. For example, low yields (<5%) in methiodide oxidations may stem from competing ring contractions, which can be minimized by optimizing reaction time and oxidant stoichiometry .

- Process Simulation : Tools like COMSOL Multiphysics model mass transfer and kinetics to predict optimal conditions, reducing trial-and-error experimentation .

How do structural modifications (e.g., iodination) influence the biological activity of 1,7-naphthyridinones?

Q. Advanced

- Chelation Capacity : The 8-oxo group and adjacent nitrogen enable heavy-metal chelation, correlating with antibacterial activity. Iodination may enhance lipophilicity and membrane penetration .

- SAR Studies : Compare iodinated vs. brominated analogs (e.g., 3-Bromo-1,7-naphthyridin-8(7H)-one ) in microbiological assays. Substituent electronegativity and steric effects impact target binding (e.g., DNA gyrase inhibition) .

What advanced characterization techniques validate the purity and structure of this compound?

Q. Basic

- HPLC-MS : Quantifies purity and detects halogenated byproducts (e.g., di-iodinated species).

- Elemental Analysis : Confirms stoichiometry of iodine incorporation.

Q. Advanced

- Solid-State NMR : Resolves crystallographic packing effects, complementing X-ray data .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isotopic patterns for <sup>127</sup>I vs. <sup>79</sup>Br analogs .

How can researchers design experiments to optimize iodination efficiency while minimizing side reactions?

Q. Advanced

- Orthogonal Design : Test variables (iodine source, solvent polarity, catalyst) in a reduced experimental set. For example, N-iodosuccinimide in DMF at 80°C may favor electrophilic substitution over radical pathways .

- In Situ Monitoring : Raman spectroscopy tracks iodine consumption and intermediate formation, enabling real-time adjustments .

What computational tools support the rational design of this compound derivatives for targeted applications?

Q. Advanced

- Molecular Docking (AutoDock Vina) : Predict binding affinity to biological targets (e.g., bacterial topoisomerases) based on halogen-bonding interactions .

- DFT Calculations (Gaussian) : Model electronic effects of iodine substitution on HOMO-LUMO gaps and redox potentials .

How should researchers address discrepancies in reported biological activity data for naphthyridinones?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.